molecular formula C20H19IN2O2 B4310236 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE

2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE

Cat. No.: B4310236
M. Wt: 446.3 g/mol
InChI Key: AGYXBWRGQVCVRH-UHFFFAOYSA-N
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Description

2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE is a complex organic compound that features both an iodophenoxy group and a pyrrole moiety

Preparation Methods

The synthesis of 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the iodophenoxy and pyrrole intermediates. The iodophenoxy group can be introduced through electrophilic aromatic substitution using iodine and a suitable catalyst. The pyrrole moiety can be synthesized via the Paal-Knorr synthesis or other pyrrole-forming reactions. The final step involves coupling these intermediates under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3).

Scientific Research Applications

2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodophenoxy and pyrrole-containing compounds with biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding, while the pyrrole moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE include other iodophenoxy and pyrrole-containing molecules. For example:

    2-(4-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Similar structure but with a bromine atom instead of iodine.

    2-(4-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Contains a chlorine atom instead of iodine.

    2-(4-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide: Features a fluorine atom in place of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-(4-iodophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O2/c1-15(25-19-10-6-17(21)7-11-19)20(24)22-14-16-4-8-18(9-5-16)23-12-2-3-13-23/h2-13,15H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYXBWRGQVCVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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